molecular formula C22H22N4O3S B3013232 N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899755-87-4

N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B3013232
CAS RN: 899755-87-4
M. Wt: 422.5
InChI Key: NBSXSARBAFETGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Sakakibara et al. (1965) discusses the synthesis of a complex cysteinyl peptide, which shares a structural similarity to the compound , emphasizing the relevance of these types of compounds in peptide synthesis (Sakakibara et al., 1965).
  • Karrouchi et al. (2021) focused on the synthesis and structural characterization of a similar compound, providing insights into its molecular structure and potential applications in medicinal chemistry (Karrouchi et al., 2021).

Photodynamic Therapy and Cancer Treatment

  • Pişkin et al. (2020) explored the use of a compound with structural similarities in photodynamic therapy, highlighting its potential in treating cancer due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Molecular Docking and Potential Drug Design

  • The work of Karrouchi et al. (2021) also included molecular docking studies, suggesting the compound's potential as an anti-diabetic agent, thus demonstrating the importance of such compounds in drug discovery (Karrouchi et al., 2021).

Antiproliferative Effects on Cancer Cells

  • A study by Kim et al. (2011) on N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) derivatives, similar to the compound , showed competitive antiproliferative activities against cancer cell lines, indicating potential applications in cancer treatment (Kim et al., 2011).

Antibacterial and Antimicrobial Studies

  • Patil et al. (2010) researched p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, demonstrating significant antibacterial activity, which could be relevant for compounds with similar structural components (Patil et al., 2010).

Memory Enhancing Properties

  • Research by Dyck et al. (2017) on a related compound, a thienotriazolopyrimidinone-based PDE1 inhibitor, showed memory-enhancing effects in a rat model, suggesting the potential of similar compounds in neuropharmacology (Dyck et al., 2017).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-3-7-16(8-4-14)26-20(18-12-30-13-19(18)25-26)24-22(28)21(27)23-11-15-5-9-17(29-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSXSARBAFETGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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